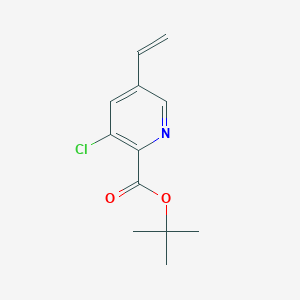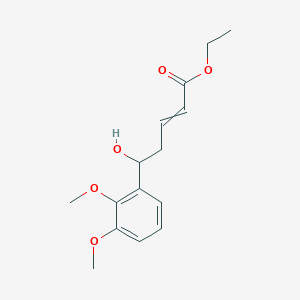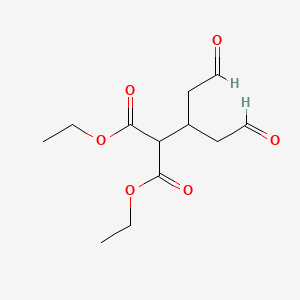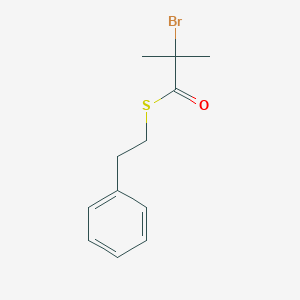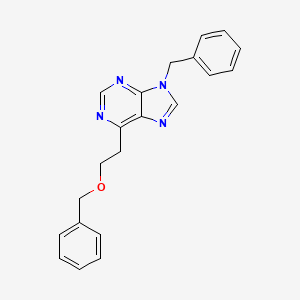
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative. For instance, the starting material, 6-chloropurine, can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 9-benzyl-6-chloropurine. This intermediate can then undergo further reaction with 2-(benzyloxy)ethyl bromide under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding simpler purine derivatives.
Substitution: The purine core can undergo nucleophilic substitution reactions, particularly at the 6-position if a leaving group like chlorine is present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxyethyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler purine compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine would depend on its specific application. In biological systems, it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The benzyl and benzyloxyethyl groups could influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-2-chloropurine: Similar in structure but lacks the benzyloxyethyl group.
9-Benzyl-6-chloropurine: An intermediate in the synthesis of the target compound.
2,6-Dibenzylpurine: Contains two benzyl groups but lacks the benzyloxyethyl group.
Uniqueness
9-Benzyl-6-(2-(benzyloxy)ethyl)-9H-purine is unique due to the presence of both benzyl and benzyloxyethyl groups, which can confer distinct chemical properties and potential biological activities compared to its analogs.
Propiedades
Número CAS |
920503-49-7 |
|---|---|
Fórmula molecular |
C21H20N4O |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
9-benzyl-6-(2-phenylmethoxyethyl)purine |
InChI |
InChI=1S/C21H20N4O/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Clave InChI |
RHTDITJHFSZXHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCOCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({S-benzyl-N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-L-cysteinyl}amino)butanoic acid](/img/structure/B12639472.png)
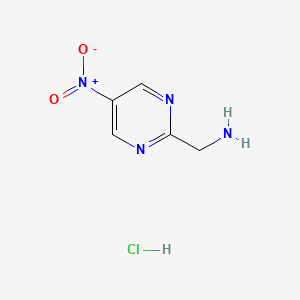
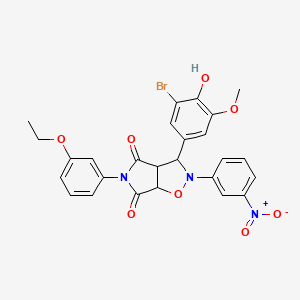
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
